molecular formula C8H6F2O3 B1598668 4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione CAS No. 480438-97-9

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione

Cat. No. B1598668
M. Wt: 188.13 g/mol
InChI Key: RBNCWOLHQIFKHV-UHFFFAOYSA-N
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Description

“4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione” is a chemical compound with the molecular formula C8H6F2O3 . It is a β-diketone .


Molecular Structure Analysis

The molecular structure of “4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione” can be represented by the InChI code: 1S/C8H6F2O3/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2 . This indicates that the molecule consists of a furan ring attached to a butane-1,3-dione structure with two fluorine atoms attached to the fourth carbon .


Physical And Chemical Properties Analysis

“4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione” is a powder at room temperature . It has a molecular weight of 188.13 .

Scientific Research Applications

Oxidative Annulation

A study by Jin Zhang et al. (2017) presented a photoinduced direct oxidative annulation process involving 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, which includes compounds similar to 4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione. This method allows for the synthesis of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants. This process utilizes the excited-state intramolecular proton transfer (ESIPT) phenomenon, showcasing the compound's utility in creating complex molecular architectures (Zhang et al., 2017).

Synthesis of Furan Derivatives

Guodong Yin et al. (2008) developed a method for synthesizing 3-methylthio-substituted furans from 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione, which is structurally related to 4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione. The process involves a domino reaction leading to the formation of furans, showcasing the compound's potential in the synthesis of heterocyclic compounds (Yin et al., 2008).

One-Pot Synthesis of Chromenones

Jie Han et al. (2016) demonstrated a one-pot synthesis method for 3-(furan-2-yl)-4H-chromen-4-ones using 1-(2-hydroxyphenyl)butane-1,3-diones, closely related to 4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione. The synthesis employed K10 montmorillonite under solvent-free conditions, highlighting the compound's role in efficient and environmentally friendly chemical synthesis (Han et al., 2016).

Formation of Trifluoromethylated Furan Derivatives

M. Mosslemin et al. (2004) investigated the reaction of tert-butyl isocyanide with trifluoro-4-aryl-butane-2,4-diones to produce trifluoromethylated furan derivatives. This study showcases the reactivity of compounds structurally similar to 4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione in forming fluorinated heterocycles, which are valuable in various chemical applications (Mosslemin et al., 2004).

properties

IUPAC Name

4,4-difluoro-1-(furan-2-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNCWOLHQIFKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398926
Record name 4,4-difluoro-1-(furan-2-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione

CAS RN

480438-97-9
Record name 4,4-difluoro-1-(furan-2-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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